Cucurbitacin O
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIGMQGPFTKQX-SSGGGWRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-40-8 | |
| Record name | Presenegenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Occurrence and Distribution of Cucurbitacin O in Botanical Sources
Plant Families and Genera Rich in Cucurbitacin O and Related Analogs
The occurrence of cucurbitacins is a significant chemotaxonomic marker in certain plant families. While the broader class of cucurbitacins is found across various families, the presence of this compound appears to be more narrowly distributed.
Cucurbitaceae Family Species
The primary and most definitively documented source of this compound is within the Cucurbitaceae family, commonly known as the gourd family. Research has pinpointed a specific species as a source of this compound.
Brandegea bigelovii : Scientific studies have led to the isolation and characterization of this compound, along with its related analogs Cucurbitacin P and Cucurbitacin Q, from Brandegea bigelovii. wikipedia.orgnih.gov This plant, a member of the Cucurbitaceae family, stands as the principal confirmed botanical source of this compound. The ethanolic extract of the dried stems, leaves, flowers, and fruit of B. bigelovii has been shown to contain these cytotoxic principles. nih.gov
While many genera within the Cucurbitaceae family, such as Cucurbita, Cucumis, Citrullus, and Luffa, are known to be rich in other cucurbitacins like B, D, E, and I, specific data confirming the presence of this compound in these more common genera is not currently available in existing research literature. jhpr.irplantarchives.org
Below is an interactive data table summarizing the occurrence of this compound and its direct analogs in the Cucurbitaceae family based on available research.
| Genus | Species | Compound(s) | Reference(s) |
| Brandegea | bigelovii | This compound, Cucurbitacin P, Cucurbitacin Q | wikipedia.org, nih.gov |
Other Plant Families Documented for Cucurbitacin Presence
The distribution of cucurbitacins extends beyond the Cucurbitaceae family, with various analogs being identified in several other plant families. These include, but are not limited to, the Brassicaceae, Scrophulariaceae, Begoniaceae, and Rosaceae families. jhpr.irnih.gov However, it is crucial to note that while the presence of the broader cucurbitacin class is documented in these families, specific scientific literature identifying this compound in any plant species outside of the Cucurbitaceae family is currently unavailable. The existing research on these other families has primarily focused on the isolation and characterization of other cucurbitacin analogs.
Tissue-Specific Accumulation of this compound
Detailed research specifically delineating the tissue-specific accumulation of this compound within Brandegea bigelovii or any other plant species is not extensively documented. However, general patterns of cucurbitacin accumulation in the Cucurbitaceae family can provide a potential framework for understanding its distribution within the plant.
In many cucurbits, these bitter compounds are not uniformly distributed and tend to be concentrated in specific tissues as a defense mechanism against herbivores. Generally, the highest concentrations of cucurbitacins are found in the roots and fruits of mature plants. jhpr.ir The study on Brandegea bigelovii utilized a combined extract of stems, leaves, flowers, and fruit to isolate this compound, suggesting its presence across multiple aerial parts of the plant. nih.gov In contrast, seeds of many cucurbit species typically contain very low concentrations of these compounds. jhpr.ir
Further research is required to determine the precise localization and concentration of this compound in the different organs and tissues of Brandegea bigelovii.
Environmental and Developmental Factors Influencing this compound Content
The biosynthesis and accumulation of secondary metabolites like cucurbitacins are often influenced by a variety of internal and external factors. While specific studies on the environmental and developmental triggers for this compound production are not available, general principles observed for other cucurbitacins can be considered.
Developmental Stage: The concentration of cucurbitacins in fruits of many Cucurbitaceae species is known to increase as the fruit matures, reaching its highest levels at full maturity. jhpr.ir Conversely, the bitterness, and by extension the cucurbitacin content, in the vegetative parts of some cultivated cucurbits can decrease as the plant develops.
Environmental Stress: Abiotic and biotic stresses are known to trigger the production of defensive compounds in plants. Factors such as herbivory, pathogen attack, and drought have been shown to increase the concentration of other cucurbitacins in various cucurbit species. It is plausible that similar stressors could influence the production of this compound in Brandegea bigelovii, although specific research to confirm this is lacking.
The following table summarizes the general factors known to influence the content of the broader class of cucurbitacins, which may also apply to this compound.
| Factor | Influence on Cucurbitacin Content (General) |
| Developmental Stage | Concentration often increases in fruits with maturity. |
| Environmental Stress | Biotic (e.g., herbivory, pathogens) and abiotic (e.g., drought) stresses can induce higher production. |
Further investigation into the specific biosynthetic pathways and regulatory mechanisms governing this compound production is needed to fully understand how these factors modulate its concentration in Brandegea bigelovii.
Biosynthesis of Cucurbitacins: Pathways Leading to Cucurbitacin O
Mevalonate (B85504) (MVA) Pathway and Isoprenoid Precursor Synthesis
The journey to Cucurbitacin O begins with the mevalonate (MVA) pathway, a fundamental metabolic route in plants responsible for the production of isoprenoids. maxapress.comcivilica.com This pathway commences with the precursor acetyl-CoA. maxapress.commaxapress.com Through a cascade of enzymatic reactions, acetyl-CoA is converted into mevalonic acid (MVA). Subsequently, MVA is transformed into two key five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). maxapress.commaxapress.com
These precursors are the essential building blocks for all terpenoids. The synthesis of the basic triterpenoid (B12794562) skeleton of cucurbitacins involves the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPS), to yield farnesyl pyrophosphate (FPP). maxapress.commaxapress.com Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to form squalene. This is followed by the epoxidation of squalene by squalene epoxidase (SQE) to produce 2,3-oxidosqualene (B107256), the direct precursor for the cyclization step. maxapress.commaxapress.comjst.go.jp
Oxidosqualene Cyclase (OSC)-Mediated Cyclization to Cucurbitadienol (B1255190)
The formation of the characteristic tetracyclic cucurbitane skeleton is a pivotal step in cucurbitacin biosynthesis and is catalyzed by a specific type of oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (Bi or CBS). jst.go.jpnih.govmdpi.com This enzyme facilitates the intricate cyclization of the linear 2,3-oxidosqualene molecule into the complex cyclic structure of cucurbitadienol. nih.govoup.com This reaction is considered the first committed step in the biosynthesis of cucurbitacins. oup.comfrontiersin.org
The cyclization process is a highly complex biochemical reaction initiated by the protonation of the epoxide group in 2,3-oxidosqualene. mdpi.com The conformation of the substrate within the enzyme's active site dictates the final product. For cucurbitadienol synthesis, 2,3-oxidosqualene adopts a chair-boat-chair conformation, leading to the formation of a protosteryl cation intermediate. mdpi.com This intermediate then undergoes a series of rearrangements and deprotonation to yield cucurbitadienol, the foundational scaffold for all cucurbitacins. nih.govmdpi.com
Enzymatic Modifications in this compound Biosynthesis
Following the formation of the cucurbitadienol backbone, a series of post-cyclization modifications occur, which are responsible for the vast structural diversity observed among cucurbitacins. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), acyltransferases (ACTs), and UDP-glycosyltransferases (UGTs).
Role of Cytochrome P450 Monooxygenases (CYP450s)
Cytochrome P450 monooxygenases are a large and diverse family of enzymes that play a critical role in the oxidation of various substrates. frontiersin.orgmdpi.com In cucurbitacin biosynthesis, CYP450s are responsible for introducing hydroxyl, carbonyl, carboxyl, and epoxy groups at various positions on the cucurbitadienol skeleton. maxapress.comfrontiersin.org These oxidative modifications are crucial for the bioactivity and structural identity of different cucurbitacins. nih.govresearchgate.net
While the specific CYP450s involved in the direct pathway to this compound are still under investigation, research on related cucurbitacins provides significant insights. For instance, in the biosynthesis of cucurbitacin C, several CYP450s have been identified, including those responsible for hydroxylation at the C-19 and C-25 positions. maxapress.comnih.gov Similarly, in the formation of cucurbitacins B and E, specific CYP450s catalyze carbonyl formation at C-11 and hydroxylation at C-2 and C-20. maxapress.comnih.gov It is highly probable that a unique combination of CYP450 enzymes is responsible for the specific oxidation pattern observed in this compound.
Involvement of Acyltransferases (ACTs) and UDP-Glycosyltransferases (UGTs)
Acyltransferases (ACTs) are another key class of enzymes that contribute to the diversity of cucurbitacins by catalyzing the addition of acyl groups, typically acetyl groups, to the hydroxyl moieties of the cucurbitane skeleton. frontiersin.orgmaxapress.com This acetylation can significantly alter the properties of the molecule. researchgate.net For example, the conversion of cucurbitacin D to cucurbitacin B involves acetylation at the C-25 position. biorxiv.org
UDP-glycosyltransferases (UGTs) are responsible for the glycosylation of cucurbitacins, a process that involves the attachment of sugar moieties, such as glucose, to the triterpenoid core. researchgate.netmdpi.com Glycosylation generally increases the water solubility of the compounds and can influence their biological activity and taste. researchgate.netmdpi.com While many cucurbitacins exist as glycosides in plants, they are often hydrolyzed to their aglycone forms. diva-portal.org The specific UGTs involved in the potential glycosylation of this compound are yet to be fully characterized.
Genetic Regulation of this compound Biosynthetic Pathways
The biosynthesis of cucurbitacins is tightly regulated at the genetic level, with the genes encoding the biosynthetic enzymes often being co-expressed and organized in clusters.
Identification and Characterization of Biosynthetic Gene Clusters
In several cucurbit species, including cucumber, melon, and watermelon, the genes responsible for cucurbitacin biosynthesis have been found to be located in close proximity on the chromosome, forming biosynthetic gene clusters (BGCs). maxapress.comfrontiersin.orgnih.gov These clusters typically contain the gene for the oxidosqualene cyclase (Bi), as well as several genes for CYP450s and an acyltransferase (ACT). nih.govnih.govrsc.org
Transcriptomic and Metabolomic Approaches in Pathway Elucidation
The elucidation of complex biosynthetic pathways, such as that for this compound, has been significantly advanced by the integrated application of transcriptomics and metabolomics. These "omics" technologies provide a powerful lens to identify candidate genes and track the accumulation of specific metabolites within plant tissues.
Metabolomic analysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), has been instrumental in identifying the presence and accumulation of specific cucurbitacins in various plant species and tissues. nih.gov A key study utilizing metabolomic analysis on oriental melon (Cucumis melo L.) successfully identified this compound in bitter-tasting fruits. nih.gov The research investigated the biochemical basis for bitterness in melons grown on different rootstocks. It was found that fruits from plants grafted onto Cucurbita maxima Duch. rootstocks produced bitter fruits, and metabolomic profiling revealed a dramatic increase in three specific cucurbitacins: this compound, Cucurbitacin C, and Cucurbitacin S. nih.gov This finding directly confirms the natural occurrence of this compound and links its accumulation to the bitter phenotype in the fruit.
Transcriptomic analysis, which involves sequencing all RNA molecules in a cell or tissue, allows researchers to identify the genes that are actively being expressed. By comparing the transcriptomes of bitter (cucurbitacin-producing) and non-bitter plant tissues, scientists can pinpoint the specific genes—such as those encoding oxidosqualene cyclases (OSC), cytochrome P450s (CYP), and acyltransferases (ACT)—that are upregulated and likely involved in the biosynthesis. frontiersin.orgnih.gov For example, studies in Luffa acutangula (angled luffa) have shown that the genes Bi, CYP450s, and ACT are significantly upregulated in bitter varieties, correlating with higher levels of other cucurbitacins like cucurbitacin D and F. frontiersin.orgnih.gov
While a dedicated transcriptomic study pinpointing the specific enzymes for this compound synthesis has not been published, the success of this approach for other cucurbitacins demonstrates its potential. By correlating the expression profiles of candidate CYP and ACT genes with the metabolomic data showing high levels of this compound, researchers can identify the specific enzymes responsible for its formation from the cucurbitadienol precursor. The study on oriental melon highlighted that the accumulation of this compound and other metabolites was related to changes in the mevalonate pathway, the core pathway that produces the initial building blocks for all terpenoids. maxapress.comnih.gov
Table 1: Research Findings from Metabolomic Analysis of Oriental Melon
| Attribute | Details | Reference |
|---|---|---|
| Study Focus | Investigation of bitter fruit occurrence in grafted oriental melon (Cucumis melo L. cv. Balengcui). | nih.gov |
| Methodology | Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomic analysis. | nih.gov |
| Key Finding | Fruits from plants grafted onto Cucurbita maxima Duch. rootstocks exhibited bitterness. | nih.gov |
| Metabolite Changes | A dramatic increase was observed for three cucurbitacins: this compound, Cucurbitacin C, and Cucurbitacin S. | nih.gov |
| Associated Pathway | The accumulation of these bitter compounds was linked to the mevalonate metabolic pathway. | nih.gov |
Advanced Methodologies for Extraction, Isolation, and Analytical Characterization of Cucurbitacin O
Optimized Extraction Techniques from Plant Matrices
The initial step in studying Cucurbitacin O involves its removal from the plant material. The choice of extraction technique is crucial for maximizing yield and purity.
Solvent-Based Extraction Methods
Traditional solvent-based methods remain a cornerstone of natural product extraction due to their efficacy and accessibility. mdpi.com
Maceration: This simple technique involves soaking the plant material in a selected solvent for an extended period. For cucurbitacins, which are moderately polar, solvents like methanol (B129727) and ethanol (B145695) are frequently used. mdpi.comnih.gov The process allows the solvent to penetrate the plant cells and dissolve the target compounds. Subsequent partitioning, often between water and a less polar solvent like chloroform, helps to purify the cucurbitacins from the initial extract. plantarchives.orgnih.gov
Soxhlet Extraction: This method provides a more exhaustive extraction compared to maceration. It involves the continuous percolation of a condensed solvent through the plant material. mdpi.com This repeated washing ensures a thorough extraction of the desired compounds. Ethyl acetate (B1210297) and ethanol are common solvents used in Soxhlet apparatus for extracting cucurbitacins. mdpi.com
A general scheme for solvent-based extraction and initial purification is outlined below:
| Step | Description | Solvents Commonly Used for Cucurbitacins |
| 1. Grinding | The dried plant material is ground into a fine powder to increase the surface area for solvent penetration. | N/A |
| 2. Extraction | The powdered material is subjected to maceration or Soxhlet extraction. | Methanol, Ethanol, Chloroform, Ethyl Acetate nih.govdiva-portal.orgmdpi.com |
| 3. Filtration/Concentration | The resulting extract is filtered to remove solid plant debris and then concentrated under vacuum to remove the bulk solvent. | N/A |
| 4. Solvent Partitioning | The concentrated extract is partitioned between two immiscible solvents (e.g., water and chloroform) to separate compounds based on their polarity. Cucurbitacins typically move into the moderately polar organic phase. | Water, Chloroform plantarchives.orgnih.gov |
Advanced Extraction Technologies
To enhance efficiency and reduce solvent consumption, several modern extraction technologies have been developed. These methods often offer faster extraction times and higher yields. slideshare.net
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes disruption, facilitating the release of intracellular contents and enhancing solvent penetration. slideshare.net
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material. This localized heating increases the internal pressure within the plant cells, causing them to rupture and release the target compounds into the solvent. This method is known for its speed and efficiency. slideshare.net
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve materials like a liquid. This technique is highly selective and leaves no residual solvent. slideshare.net
Chromatographic Isolation and Purification Protocols
Following initial extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for isolating and purifying this compound from this complex mixture.
Preparative Chromatography Techniques
Preparative chromatography aims to separate and collect larger quantities of a specific compound for further analysis.
Open-Column Chromatography: This is a traditional and widely used method for purification. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. plantarchives.orgnih.gov A solvent or a mixture of solvents (mobile phase) is then passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases. For cucurbitacins, solvent systems often include combinations of hexane, ethyl acetate, chloroform, and methanol. plantarchives.orgimpactfactor.org
Flash Chromatography: A modification of column chromatography, flash chromatography applies pressure to the column, significantly speeding up the separation process. google.com This technique is often used for rapid purification of cucurbitacins from crude extracts. google.commjcce.org.mk
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a high-resolution technique capable of separating complex mixtures into individual components with high purity. impactfactor.org The extract is injected into a column with a smaller particle size stationary phase, and a high-pressure pump forces the mobile phase through. impactfactor.orgnih.gov Reverse-phase columns (e.g., C18) are commonly used for cucurbitacin separation, with mobile phases typically consisting of acetonitrile (B52724) and water gradients. researchgate.netresearchgate.net
Countercurrent Chromatography Approaches
Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample. mdpi.com
High-Speed Counter-Current Chromatography (HSCCC): HSCCC utilizes a coil-planet centrifuge to create a strong gravitational field that retains the stationary liquid phase while the mobile liquid phase is pumped through. researchgate.net This technique is particularly effective for separating and purifying natural products like cucurbitacins. researchgate.netsciengine.com A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is selected, and one phase is used as the mobile phase to carry the sample through the coiled column, achieving separation based on the partition coefficients of the components. researchgate.netsciengine.com
High-Resolution Analytical Techniques for this compound Identification and Quantification
Once isolated, the definitive identification and quantification of this compound require sophisticated analytical methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the quantification and purity assessment of isolated compounds. ashs.orgfabad.org.tr When coupled with a UV detector, cucurbitacins, which typically absorb UV light between 228 and 234 nm, can be detected and quantified. nih.govphcogrev.com The analysis often employs a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water. researchgate.netnih.gov Retention time and peak area are compared against a pure standard for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. mdpi.comnih.gov LC-MS provides not only the retention time but also the molecular weight of the compound. Tandem mass spectrometry (MS/MS) further fragments the molecule, providing structural information that is crucial for definitive identification. nih.govoup.com This method is highly sensitive and specific, making it ideal for analyzing complex plant extracts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the complete structural elucidation of organic molecules. nih.gov By analyzing the magnetic properties of atomic nuclei, 1H-NMR and 13C-NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. nih.govscite.ai Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms, allowing for the unambiguous assignment of the complex structure of this compound. researchgate.netmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are indispensable tools for the identification and quantification of this compound. These methods offer high sensitivity and specificity, allowing for the detection of trace amounts in complex mixtures and the differentiation of isomers.
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for the separation of cucurbitacins prior to mass analysis. Reversed-phase columns, such as C18, are commonly used with a gradient elution system composed of water and an organic solvent like acetonitrile or methanol, often with a formic acid modifier to improve ionization efficiency. mdpi.commdpi.comrsc.org
Following chromatographic separation, mass spectrometry provides mass-to-charge ratio (m/z) data. High-resolution instruments, like Time-of-Flight (TOF) or Orbitrap analyzers, can determine the elemental composition of the molecule with high accuracy. mdpi.comfrontiersin.org The molecular formula for this compound is C₃₀H₄₆O₆, with a theoretical exact mass that can be precisely matched by HRMS. frontiersin.orgd-nb.info In one study, Cucurbitacin F or O was tentatively identified in cucumber fruit extracts by comparing the accurate mass obtained via LC-TOF-MS in negative ionization mode with the theoretical mass.
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns for structural confirmation. The fragmentation of cucurbitacins is heavily influenced by the structure of the side chain. rsc.org Common fragmentation pathways for the cucurbitane skeleton involve:
Side-chain cleavage: A key fragmentation involves the cleavage of the C-20/C-22 bond.
Water loss: Neutral loss of water molecules (H₂O) from hydroxyl groups is frequently observed.
Loss of acetyl group: For acetylated cucurbitacins, a neutral loss of acetic acid (CH₃COOH) is a common fragmentation.
While detailed fragmentation spectra specifically for this compound are not extensively published, the general patterns observed for other cucurbitacins provide a framework for its identification. rsc.orgsemanticscholar.org For instance, a characteristic ion at m/z 96, corresponding to the C₆H₈O composition, is often associated with the side-chain cleavage of related cucurbitacins. rsc.org Another distinctive fragment at m/z 403 can result from the cleavage of the C-20–C-22 bond. semanticscholar.org
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chromatography System | UHPLC or HPLC | mdpi.commdpi.com |
| Column | Reversed-phase C18 (e.g., 1.7 µm, 2.1 x 100 mm) | rsc.org |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic Acid | mdpi.comrsc.org |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | mdpi.com |
| Mass Analyzer | Quadrupole-Time-of-Flight (Q-TOF), Orbitrap | mdpi.comfrontiersin.org |
| Acquisition Mode | Full scan for survey, MS/MS for fragmentation | semanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Excluding basic compound identification data)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel or complex organic molecules like this compound. While basic 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, advanced 2D NMR experiments are essential to assemble the complete molecular structure and determine its stereochemistry. researchgate.netnih.gov
The structural elucidation of a cucurbitane skeleton using NMR involves several key steps:
¹H NMR: Identifies the number and type of protons (e.g., olefinic, methyl, methylene (B1212753), methine) and their splitting patterns, which reveal adjacent protons.
¹³C NMR & DEPT: Determines the number of carbon atoms and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C). The chemical shifts indicate the type of carbon (e.g., carbonyls, sp² carbons of double bonds, oxygenated carbons). d-nb.info
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations, allowing for the mapping of spin systems and tracing of the carbon backbone. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), enabling the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems across quaternary carbons and ester/ether linkages, piecing together the entire molecular framework. nih.govmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is fundamental for determining the relative stereochemistry of the molecule. nih.gov
Although detailed, published 2D NMR data specifically for this compound are limited, analysis of related compounds provides a clear blueprint for its structural determination. For example, the structure of Cucurbitacin P, which is 23,24-dihydrothis compound, can be differentiated from this compound by the absence of olefinic signals for H-23/H-24 and the appearance of corresponding aliphatic signals in the NMR spectra. nih.gov The specific chemical shifts in the side chain of this compound would be diagnostic and could be fully assigned using the suite of experiments described above.
| NMR Experiment | Information Obtained | Application to this compound |
|---|---|---|
| COSY | Identifies neighboring protons (H-C-C-H). | Traces proton connectivity within the rings and the side chain. |
| HSQC | Correlates protons with their directly attached carbons. | Assigns specific ¹³C signals to their corresponding ¹H signals. |
| HMBC | Shows long-range (2-3 bond) H-C correlations. | Connects fragments across non-protonated carbons (e.g., C-5, C-9, C-10, C-13) and carbonyls. mdpi.com |
| NOESY | Identifies protons that are close in space. | Determines the relative configuration of stereocenters, such as those at C-16, C-17, and C-20. nih.gov |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry offers a rapid and cost-effective method for the quantitative analysis of cucurbitacins as a group. However, its utility for the specific quantification of this compound in a mixture is limited due to the lack of selectivity among different cucurbitacin analogues, which share similar chromophores.
The primary chromophore in most cucurbitacins, including this compound, is the α,β-unsaturated ketone system in the A-ring, which exhibits a characteristic UV absorbance maximum (λmax) in the range of 229–234 nm. ashs.org A second chromophore, the ketone in the side chain conjugated with a double bond, also contributes to UV absorbance.
Quantitative analysis can be performed using two main approaches:
Direct UV Measurement: The absorbance of a sample extract (in a suitable solvent like methanol or ethanol) is measured at the λmax. The concentration is then calculated using a calibration curve prepared with a known cucurbitacin standard, often Cucurbitacin B or E. ashs.org
Colorimetric Reaction: This involves reacting the extract with a chromogenic agent. A common method uses phosphomolybdic acid (PMA), which reacts with the hydroxyl groups of the cucurbitacins to produce a colored complex. um.edu.mtresearchgate.net The absorbance is then measured at a wavelength in the visible range (e.g., 400-492 nm), which can reduce interference from other UV-absorbing compounds in the extract. um.edu.mtresearchgate.net
While these spectrophotometric methods are valuable for screening total cucurbitacin content, they cannot distinguish between this compound and other co-occurring cucurbitacins like B, D, or E. Therefore, they are best used for preliminary quantification or quality control where total cucurbitacin content is the primary interest. For specific quantification of this compound, chromatographic methods like HPLC-UV or LC-MS are required.
| Method | Principle | Wavelength (λmax) | Standard Used | Reference |
|---|---|---|---|---|
| Direct UV | Absorbance of α,β-unsaturated ketone | ~229 nm | Cucurbitacin B | ashs.org |
| Direct UV | Absorbance of α,β-unsaturated ketone | ~263.5 nm | Cucurbitacin E | researchgate.net |
| PMA Colorimetric Assay | Reaction with phosphomolybdic acid | ~400.4 nm | Cucurbitacin E | researchgate.net |
| PMA Colorimetric Assay | Reaction with phosphomolybdic acid | ~492 nm | Cucurbitacin E | um.edu.mt |
Molecularly Imprinted Polymer (MIP)-Based Detection Systems
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, acting as artificial antibodies. This technology offers a promising approach for the selective extraction and detection of specific compounds from complex matrices. While research has focused on developing MIPs for more common cucurbitacins like Cucurbitacin B, the principles can be directly applied to create a selective sorbent for this compound. nih.govresearchgate.net
The creation of a MIP involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, this compound). After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to it. nih.gov
The key components for synthesizing a MIP for this compound would include:
Template: this compound.
Functional Monomer: A monomer capable of forming non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) with the functional groups of this compound. Methacrylic acid (MAA) is a common choice as it can interact with the hydroxyl and ketone groups on the cucurbitane skeleton. nih.gov
Cross-linker: A molecule that forms the rigid polymer backbone. Trimethylolpropane trimethacrylate (TRIM) is frequently used.
Initiator: A radical initiator to start the polymerization process.
Porogen: A solvent that dissolves all components and helps form a porous polymer structure.
A study on a MIP for Cucurbitacin B demonstrated superior performance in selective extraction compared to a non-imprinted polymer (NIP). nih.gov The MIP showed higher binding capacity and selectivity, enabling its use as a solid-phase extraction (SPE) sorbent to effectively isolate Cucurbitacin B from bottle gourd juice. nih.gov A similar system using this compound as the template could be developed for its selective detection and quantification, potentially for use in sensor platforms or for sample clean-up prior to chromatographic analysis.
| Component | Substance | Function | Reference |
|---|---|---|---|
| Template | Cucurbitacin B | The target molecule for which recognition sites are created. | nih.gov |
| Functional Monomer | Methacrylic Acid (MAA) | Forms specific non-covalent bonds with the template. | nih.gov |
| Cross-linker | Trimethylolpropane trimethacrylate (TRIM) | Provides mechanical stability and structure to the polymer. | researchgate.net |
| Porogen | Chloroform | Solubilizes components and creates pores in the polymer matrix. | nih.gov |
Pre Clinical Biological Activities of Cucurbitacin O and Analogs
Antineoplastic and Chemopreventive Activities in In Vitro Cancer Models
The cytotoxic and growth-inhibitory properties of Cucurbitacin O have been evaluated across a wide range of cancer cell lines. These studies demonstrate a broad spectrum of activity, inhibiting cell proliferation and inducing apoptosis through various mechanisms. researchgate.netresearchgate.net
This compound has demonstrated notable efficacy against numerous human cancer cell lines in laboratory settings.
Lung Cancer: Studies have indicated the cytotoxic potential of this compound against lung cancer cell lines. For instance, it has shown activity against the human bronchopulmonary non-small-cell lung carcinoma cell line (NSCLC-N6). vdoc.pub It has also been evaluated against the A549 lung cancer cell line. thieme-connect.comjimcontent.com
Breast Cancer: The compound has been tested against human breast cancer cell lines, though specific efficacy data for this compound is part of broader cucurbitacin research. 20.198.91
Colorectal Cancer: Research points to the ability of cucurbitacins, including O, to inhibit the growth of colorectal cancer cells. researchgate.net
Liver Cancer: Cytotoxic effects have been observed against human hepatocellular carcinoma cells, such as the BEL-7402 line. thieme-connect.com
Pancreatic Cancer: The antiproliferative effects of cucurbitacins have been noted in pancreatic cancer cell lines like Capan-1. researchgate.net
Ovarian Cancer: this compound's activity has been documented in ovarian cancer cell lines, including SK-OV-3. researchgate.netpatsnap.com
Leukemia: In the context of hematological malignancies, this compound has been identified as a potent inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein. researchgate.netals-journal.com This suggests its potential efficacy against leukemia cell lines by promoting apoptosis. als-journal.com
Central Nervous System Cancers: An analog, Cucurbitacin P, which is structurally related to this compound, has shown inhibitory effects on central nervous system human cancer cell lines. ncsu.edu
Below is an interactive table summarizing the in vitro activity of this compound and its analogs against various cancer cell lines.
| Cancer Type | Cell Line | Compound | Observed Effect |
| Lung | NSCLC-N6 | This compound | Cytotoxicity |
| Lung | A549 | This compound | Cytotoxicity |
| Liver | BEL-7402 | This compound | Cytotoxicity |
| Ovarian | SK-OV-3 | This compound | Cytotoxicity |
| Leukemia | (Various) | This compound | BCL-2 Inhibition, Pro-apoptotic |
| CNS | (Various) | Cucurbitacin P | Growth Inhibition |
The potency of this compound can vary significantly between different cancer cell lines. Computational screening studies have highlighted its strong binding affinity to the BCL-2 protein, with a binding energy of -8.8 kcal/mol, suggesting a particularly stable interaction and potent inhibitory potential in cancers where BCL-2 is overexpressed, such as certain hematological malignancies. als-journal.com
An analog, Deacetylpicracin (this compound), has been shown to inhibit T-lymphocyte proliferation with an IC50 of 1 µM. vdoc.pub Notably, this effect was not attributed to general cytotoxicity, as the compound did not exhibit toxic effects at concentrations up to 50 µM, indicating a degree of selectivity in its mechanism. vdoc.pub This suggests that the antiproliferative action may be mediated through specific pathways, such as interference with the cytoskeleton, rather than non-specific toxicity. vdoc.pub
In Vivo Efficacy in Animal Models of Disease
Following promising in vitro results, the therapeutic potential of cucurbitacins has been investigated in animal models to understand their effects in a whole biological system.
In vivo studies are crucial for validating the anticancer potential observed in cell cultures. researchgate.net While specific in vivo data for this compound is limited in the reviewed literature, studies on closely related cucurbitacins provide a strong rationale for its potential. For example, Cucurbitacin C, an analog, was shown to effectively inhibit the growth of cancer cell-derived xenograft tumors in athymic nude mice. biocrick.com These studies on related compounds support the hypothesis that this compound may also exhibit anti-tumorigenic properties in animal models. researchgate.netresearchgate.net
Cucurbitacins as a class are recognized for their significant anti-inflammatory activities. researchgate.netresearchgate.net The compound Deacetylpicracin (this compound), isolated from Picrorhiza scrophulariaeflora, demonstrated immunomodulatory effects by inhibiting phytohemagglutinin-induced T-lymphocyte proliferation in a dose-dependent manner. vdoc.pub This inhibition of lymphocyte proliferation points towards a potent anti-inflammatory or immunosuppressive action in preclinical models. vdoc.pub
In addition to their anticancer and anti-inflammatory effects, cucurbitacins have been noted for their antioxidant properties. researchgate.netresearchgate.net These compounds can help mitigate oxidative damage within biological systems. researchgate.net While direct in vivo studies detailing the antioxidant capacity of this compound in animal models are not extensively detailed in the available research, the recognized antioxidant activity of the cucurbitacin family suggests this is a plausible area of efficacy. researchgate.net
Other Investigated Biological Activities (e.g., Antiviral, Antimicrobial, Hepatoprotective, Antihyperglycemic)
Combinatorial Approaches with Conventional Therapies in Pre-clinical Settings
Synergistic Effects with Established Chemotherapeutic Agents
There is a notable absence of preclinical studies investigating the synergistic effects of this compound when combined with established chemotherapeutic agents. The concept of combining cucurbitacins with conventional cancer therapies to enhance efficacy is an active area of research, but the focus has been on other analogs. researchgate.netnih.gov Numerous studies have detailed the synergistic potential of Cucurbitacin B, D, and I with drugs like doxorubicin, cisplatin, and methotrexate (B535133) in various cancer cell lines. mdpi.comnih.gov These studies suggest that certain cucurbitacins can sensitize cancer cells to chemotherapy, but specific data for this compound in this context is not available in the reviewed literature.
Due to the lack of specific research on this compound for the requested biological activities and combinatorial therapies, it is not possible to provide detailed research findings or data tables as per the instructions. The available scientific data is concentrated on other, more commonly studied cucurbitacin compounds.
Structure Activity Relationships Sar and Synthetic Strategies for Cucurbitacin O Derivatives
Elucidation of Structural Determinants for Biological Activity and Selectivity
The biological activity of cucurbitacins is intrinsically linked to their complex and highly functionalized structure. plantarchives.org Structure-activity relationship (SAR) studies help to decipher which parts of the molecule are essential for its effects. These studies have shown that minor modifications to the cucurbitacin skeleton can lead to significant changes in cytotoxicity and selectivity. tandfonline.com
The specific arrangement of functional groups and the stereochemistry of the cucurbitane skeleton are critical for biological activity. Key structural features that influence the potency and toxicity of compounds like Cucurbitacin O include:
C3 and C11 Carbonyl/Hydroxyl Groups: Cucurbitacins are classified based on the functional groups present on their rings. plantarchives.org The presence of keto groups at positions C3 and C11 is a common feature among many biologically active cucurbitacins. researchgate.net The oxidation of a C3 hydroxyl group to a carbonyl is a key modification in the biosynthesis of certain cucurbitacins. frontiersin.org
C25 Acetylation: The side chain of the cucurbitacin molecule plays a crucial role in its activity. The acetylation of the hydroxyl group at C25, as seen in this compound, significantly impacts the molecule's properties. For instance, Cucurbitacins E and B, which are acetylated at C25, exhibit increased hydrophobicity and cytotoxicity compared to their non-acetylated counterparts, Cucurbitacins I and D. nih.gov This suggests that the acetyl group at C25 is a key determinant of potency.
C23-C24 Double Bond: Unsaturation in the side chain, specifically the double bond between carbons 23 and 24, is another critical feature. researchgate.net SAR studies have indicated that the presence of this α,β-unsaturated ketone system in the side chain contributes to the molecule's reactivity and biological effects. mdpi.com The combination of a C23 double bond and C25 acetylation has been found to augment the toxicity and activity of cucurbitacins. researchgate.net
The interplay of these functional groups defines the specific biological profile of this compound. The electrophilic nature of the α,β-unsaturated ketones in both the A-ring and the side chain is thought to be related to the observed cytotoxic activity, possibly through electrophilic attack on cellular targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structures of compounds and their biological activities. mdpi.com For complex natural products like cucurbitacins, QSAR studies provide valuable insights for predicting the activity of new derivatives and guiding the design of more potent and selective agents. mdpi.comconicet.gov.ar
Although specific QSAR studies focusing exclusively on this compound are limited, research on broader sets of cucurbitacin derivatives has established predictive models. These studies have successfully demonstrated that the presence or absence of cytotoxic activity can be described using information derived from the compounds' chemical structures. nih.govconicet.gov.ar Key findings from QSAR analyses of cucurbitacins include:
The development of models with suitable internal and external predictivity for cytotoxic activity against various cancer cell lines. conicet.gov.ar
The identification of molecular descriptors indicating that the cytotoxic activity may be linked to electrophilic attacks on cellular components or genetic material. nih.gov
Studies have correlated structural features with activity in liver cell lines, providing a framework for designing new analogs. acs.org
These QSAR models serve as important tools in medicinal chemistry, helping to rationalize the observed biological data and prioritize the synthesis of new compounds with potentially improved therapeutic profiles. conicet.gov.ar
Chemical Synthesis of Novel this compound Derivatives
The significant biological potential of cucurbitacins is often hampered by their high toxicity and limited availability from natural sources. researchgate.netmdpi.com Consequently, chemical synthesis, including both semisynthesis from natural precursors and efforts towards total synthesis, is crucial for generating novel derivatives with better therapeutic windows. tandfonline.comresearchgate.net
Semisynthesis, which involves the chemical modification of a readily available natural product, is a practical and widely used approach to generate novel cucurbitacin analogs. tandfonline.com Cucurbitacin B, which is abundant and structurally similar to this compound, is often used as a starting material for these modifications. mdpi.commdpi.com
Key strategies in the semisynthesis of cucurbitacin derivatives include:
Modification of Hydroxyl Groups: The hydroxyl groups at positions C2 and C25 are common targets for chemical modification. researchgate.net Derivatization of the C25-OH group to its acyl ester has been shown to be a viable strategy. researchgate.net
Prodrug Design: To reduce toxicity to normal cells while maintaining anticancer activity, prodrugs of cucurbitacins have been designed. mdpi.com
Improving Solubility and Bioavailability: A novel semisynthetic derivative of Cucurbitacin B, known as DACE, was developed through structural modification to exhibit potent inhibitory effects on lung cancer cells with improved solubility and bioavailability. researchgate.net
These semisynthetic approaches allow for the creation of a diverse library of compounds, enabling a more thorough exploration of the structure-activity relationships and the development of drug candidates. mdpi.com
The total synthesis of cucurbitacins represents a formidable challenge in organic chemistry due to the molecule's complex architecture. msu.edu Key structural hurdles include the presence of a 9β-methyl group, an 11-oxygen functionality, and numerous other stereocenters and sensitive functional groups. msu.edu
Despite the complexity, significant efforts have been made toward the synthesis of the core cucurbitacin skeleton. Researchers have explored various strategies, including:
Diels-Alder Reactions: The Diels-Alder reaction has been investigated as a key step to construct the tetracyclic core of the molecule. mdpi.com
Bicyclic Synthon Preparation: A major focus has been on the preparation of the C/D ring system, which is a common feature in tetracyclic triterpenes. msu.edu
While a complete total synthesis of Cucurbitacin B or O has not yet been reported, these foundational studies provide a roadmap for future work and are critical for enabling access to unique analogs that are not available through semisynthesis. mdpi.com
A primary goal of synthesizing new cucurbitacin derivatives is to decouple the potent cytotoxic effects from the high toxicity that limits their clinical use. mdpi.com Medicinal chemists aim to design analogs with an improved therapeutic index—a measure of a drug's efficacy relative to its toxicity.
A successful example of this approach involved the synthesis of a series of Cucurbitacin B derivatives and their evaluation for anti-hepatocellular carcinoma (HCC) activity. mdpi.com The study identified derivatives with significantly improved selectivity and reduced toxicity compared to the parent compound.
| Compound | IC₅₀ against HepG-2 (HCC cells) (μM) | IC₅₀ against L-O2 (normal cells) (μM) | Therapeutic Index (TI = IC₅₀ L-O2 / IC₅₀ HepG-2) |
|---|---|---|---|
| Cucurbitacin B | 0.32 | 0.10 | 0.32 |
| Compound 10b | 0.63 | 2.97 | 4.71 |
Data sourced from: Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents. mdpi.com
As shown in the table, while the derivative Compound 10b was slightly less potent against the cancer cell line (higher IC₅₀), its toxicity against normal cells was dramatically lower, resulting in a 14.7-fold improvement in the therapeutic index compared to Cucurbitacin B. mdpi.com Such studies demonstrate that the development of new chemotherapeutic drugs with high efficiency and low toxicity from natural compounds is a feasible and promising strategy. mdpi.com
Strategies for Enhancing Pharmacological Profiles
Improving Solubility and Bioavailability
Cucurbitacins, a class of tetracyclic triterpenoid (B12794562) compounds, are characterized by their hydrophobic nature, which results in poor water solubility and limited bioavailability, thereby restricting their clinical applications. researchgate.netnih.gov To address these challenges, various strategies are being explored to enhance their dissolution and absorption.
One effective approach is the formation of solid dispersions (SD). A study involving Cucurbitacin B (CuB) demonstrated that preparing it as a solid dispersion could significantly improve its solubility and oral bioavailability. researchgate.net By using a solvent method with a suitable carrier, the cumulative dissolution of CuB was increased by nearly sixfold compared to the pure drug. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Scanning Electron Microscopy (SEM) confirmed that CuB was partially transformed into a more soluble amorphous form within the SD formulations. researchgate.net Fourier-transform infrared spectroscopy (FTIR) analysis suggested the formation of hydrogen bonds between CuB and the carrier, which contributed to the enhanced solubility. researchgate.net
Pharmacokinetic studies in animal models have validated this approach. The oral administration of a CuB-SD formulation (1:7 ratio) resulted in a 3.6-fold increase in the area under the curve (AUC) over 24 hours compared to pure CuB, indicating substantially improved absorption. researchgate.net
Table 1: Pharmacokinetic Parameters of Cucurbitacin B and its Solid Dispersion Formulations
| Formulation | AUC |
Improvement vs. Pure CuB |
|---|---|---|
| Pure CuB | 187.41 ± 10.41 | - |
| CuB-SD (1:5) | 498.77 ± 26.27 | 2.66-fold |
| CuB-SD (1:7) | 692.44 ± 33.24 | 3.70-fold |
Data sourced from a pharmacokinetic study on rats. researchgate.net
Another strategy involves the use of mucoadhesive buccal films. Carboxymethyl chitosan (B1678972) films loaded with phospholipid-bile salt-mixed micelles of Cucurbitacin B led to a 2.69-fold increase in bioavailability without causing toxicity to the buccal mucosa. spandidos-publications.com These findings highlight the potential of advanced formulation techniques to overcome the inherent biopharmaceutical challenges of cucurbitacins.
Development of Novel Drug Delivery Systems (e.g., Nanocarriers)
The development of novel drug delivery systems, particularly nanocarriers, has emerged as a promising strategy to improve the solubility, stability, and targeted delivery of cucurbitacins. researchgate.netmdpi.com These systems can encapsulate hydrophobic drugs like cucurbitacins, enhancing their therapeutic efficacy while potentially reducing systemic toxicity. nih.govdovepress.com
Polymeric Micelles: Polymeric micelles, which are nanoscopic carriers (20–100 nm) with a hydrophilic shell and a hydrophobic core, have shown great potential for the solubilization and controlled delivery of hydrophobic drugs. nih.gov Systems based on poly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) have been successfully used to encapsulate Cucurbitacin I and B. nih.govualberta.ca These micellar formulations significantly increased the water solubility of the cucurbitacins and allowed for a sustained, diffusion-dependent drug release. ualberta.ca Studies showed that the anticancer activity of the polymeric micellar cucurbitacins was comparable to the free drugs in vitro. nih.gov Importantly, the toxicity associated with cucurbitacins was significantly reduced when loaded into these nanoparticles. nih.gov
Solid Lipid Nanoparticles (SLNs): SLNs are another attractive option due to their potential for large-scale production and low toxicity. tandfonline.com Cucurbitacin B-loaded SLNs (Cu-B SLNs) have been prepared using an emulsification ultrasound method. mdpi.com These nanoparticles can passively target tumors through the enhanced permeability and retention (EPR) effect, leading to higher accumulation in the tumor interstitial space. mdpi.com Galactosylated solid lipid nanoparticles (Gal-SLNs) have also been developed to specifically target the liver, leveraging the recognition of galactose residues by hepatocytes. tandfonline.com
Other Nanocarrier Systems:
Modified Mixed Nanomicelles: Nanomicelles modified with collagen peptides have been shown to enhance the oral absorption of Cucurbitacin B. tandfonline.com These modified micelles increased cellular uptake and transport, with in vivo studies in rats showing a 3.43-fold increase in relative bioavailability compared to the drug alone. tandfonline.com
Plant-Derived Nanovesicles: Nanovesicles derived from cucumbers containing Cucurbitacin B have been investigated as a "green" drug delivery system. dovepress.com These cucumber-derived nanovesicles (CDNVs) demonstrated strong anticancer effects both in vitro and in vivo, proving more potent than an equivalent dose of free Cucurbitacin B. dovepress.com
Biomimetic Nanoparticles: A bionic nano-delivery system using polydopamine (PDA) nanoparticles as the core, loaded with Cucurbitacin B, and coated with a tumor cell membrane has been designed. frontiersin.org This biomimetic approach leverages the properties of the cell membrane for immune escape and enhanced tumor targeting. frontiersin.org
Table 2: Overview of Nanocarrier Systems for Cucurbitacin Delivery
| Nanocarrier System | Core Components | Key Findings |
|---|---|---|
| Polymeric Micelles | PEO-b-PCL, PEO-b-PBCL | Increased water solubility, sustained release, reduced toxicity. nih.govspandidos-publications.comualberta.ca |
| Solid Lipid Nanoparticles (SLNs) | Lipids (e.g., N-hexadecyl lactobionamide) | Potential for passive tumor targeting (EPR effect) and liver-specific delivery. tandfonline.commdpi.com |
| Modified Mixed Nanomicelles | Collagen peptides, polymers | Enhanced oral bioavailability (3.43-fold increase). tandfonline.com |
| Plant-Derived Nanovesicles | Cucumber-derived lipids and proteins | Stronger in vitro and in vivo anticancer effects than free drug. dovepress.com |
| Biomimetic Nanoparticles | Polydopamine core, tumor cell membrane coating | Combines chemotherapy with photothermal therapy, enhanced tumor targeting. frontiersin.org |
These innovative drug delivery strategies are pivotal in translating the potent biological activities of cucurbitacins into viable therapeutic applications by improving their pharmacological profiles. mdpi.comnih.gov
Future Perspectives and Research Directions for Cucurbitacin O
Comprehensive Mechanistic Elucidation of Cucurbitacin O-Specific Actions
The primary hurdle in developing this compound for therapeutic use is the lack of a detailed understanding of its mechanism of action. While other cucurbitacins are known to target pathways like JAK/STAT, the specific molecular interactions of this compound are unknown. mdpi.comnih.govmdpi.com Future research must prioritize a deep dive into its molecular pharmacology.
Key Research Objectives:
Target Identification: Employ advanced techniques such as proteomic profiling, affinity chromatography, and computational docking to identify the primary protein targets of this compound. This will clarify whether it interacts with known cucurbitacin targets or possesses a unique mechanism.
Pathway Analysis: Utilize transcriptomics (RNA-seq) and metabolomics to map the global changes in cellular signaling pathways upon treatment with this compound. This can reveal its impact on cell proliferation, apoptosis, inflammation, and other critical cellular processes. nih.gov
Comparative Studies: Conduct head-to-head comparisons with well-characterized cucurbitacins (e.g., B, E, and I) to delineate common and unique mechanistic features. This will help in positioning this compound for specific therapeutic applications where it might offer advantages.
| Research Approach | Objective | Rationale |
| Proteomics & Affinity Chromatography | Identify direct binding partners | Elucidate the primary molecular targets. |
| Transcriptomics & Metabolomics | Map affected cellular pathways | Understand the global biological response to the compound. |
| In-silico Docking | Predict binding affinity to known targets | Prioritize experimental validation and guide analog design. |
| Comparative Analysis | Differentiate from other cucurbitacins | Identify unique therapeutic potential. |
Targeted Delivery Systems for this compound
Like other triterpenoids, this compound is expected to have poor water solubility and potential for off-target toxicity, which are significant barriers to clinical translation. mdpi.comnih.govmdpi.com Developing targeted delivery systems is crucial to enhance its bioavailability, improve its therapeutic index, and minimize systemic exposure.
Future Research Directions:
Nanoparticle Encapsulation: Formulate this compound within various nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. mdpi.comnih.govresearchgate.net These systems can improve solubility, protect the compound from degradation, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Active Targeting Strategies: Functionalize these nanoparticles with ligands (e.g., antibodies, peptides, or aptamers) that specifically recognize receptors overexpressed on the surface of target cells (e.g., cancer cells). This active targeting approach would concentrate the therapeutic effect where it is most needed.
Stimuli-Responsive Systems: Design "smart" delivery systems that release this compound in response to specific triggers within the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.
Investigation of this compound in Emerging Disease Models
The initial characterization of this compound, alongside Cucurbitacins P and Q, was focused on its cytotoxicity. acs.org However, the broader cucurbitacin class exhibits a wide range of biological activities, including anti-inflammatory, neuroprotective, and metabolic regulatory effects. nih.govimrpress.comnih.govnih.gov It is imperative to screen this compound against a diverse array of modern disease models to uncover its full therapeutic potential.
Proposed Areas of Investigation:
Neurodegenerative Diseases: Given that other cucurbitacins have shown neuroprotective properties in models of Alzheimer's and Parkinson's disease, this compound should be evaluated in relevant neuronal cell culture and animal models. imrpress.comnih.govnih.govimrpress.com
Metabolic Syndrome: Cucurbitacin E has demonstrated efficacy in reducing obesity and improving insulin (B600854) sensitivity in animal models of metabolic syndrome. nih.govplos.orgresearchgate.netnih.gov this compound should be investigated for similar effects on adipogenesis, glucose metabolism, and dyslipidemia.
Inflammatory and Autoimmune Disorders: The potent anti-inflammatory properties of the cucurbitacin family suggest that this compound could be a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease. nih.gov
Drug-Resistant Cancers: A critical area of research is to test this compound against panels of multidrug-resistant cancer cell lines, as some cucurbitacins have shown efficacy where conventional chemotherapeutics fail. nih.gov
Biosynthetic Engineering for Enhanced this compound Production
This compound is a rare natural product, originally isolated from the desert vine Brandegea bigelovii. acs.orgwikipedia.orgwildflowersofjoshuatreecountry.comsouthwestdesertflora.com Its limited availability is a major bottleneck for extensive research and development. Advances in synthetic biology and metabolic engineering offer a promising solution to this supply problem.
Key Research Goals:
Pathway Elucidation: The first step is to identify the complete biosynthetic pathway of this compound in Brandegea bigelovii. This involves identifying the specific oxidosqualene cyclase (OSC), cytochrome P450s (CYPs), and acyltransferases (ACTs) responsible for creating its unique structure. nih.govrsc.orgnih.govmaxapress.com
Heterologous Expression: Once the biosynthetic genes are identified, they can be transferred into a heterologous host, such as yeast (Saccharomyces cerevisiae) or a plant like Nicotiana benthamiana, to establish a scalable and sustainable production platform.
Metabolic Optimization: The engineered host's metabolism can be further optimized to increase the flux towards this compound production, ensuring a reliable supply for preclinical and potentially clinical studies.
Rational Design of Next-Generation this compound Analogs and Prodrugs
Medicinal chemistry provides powerful tools to refine the properties of natural products, enhancing their efficacy while reducing toxicity. nih.gov Once a foundational understanding of this compound's structure-activity relationship (SAR) is established, the rational design of improved derivatives can begin.
Future Research Strategies:
SAR Studies: Synthesize a library of this compound analogs with systematic modifications to its functional groups. Screening these analogs will reveal which parts of the molecule are essential for its biological activity and which can be modified to improve its properties.
Prodrug Development: Design and synthesize prodrugs that are inactive until they reach the target tissue, where they are converted to the active this compound. This strategy can significantly reduce systemic toxicity and improve the therapeutic window. mdpi.com
Computational Chemistry: Utilize computer-aided drug design (CADD) to model the interaction of this compound with its biological targets. rsc.org These models can predict which modifications are most likely to enhance binding affinity and selectivity, guiding the synthetic chemistry efforts more efficiently.
Standardization of Extraction and Analytical Methods for this compound in Botanical Materials
To ensure the quality, consistency, and reproducibility of research on this compound, standardized methods for its extraction and analysis are essential. This is particularly important for studies involving its natural source, Brandegea bigelovii. usda.gov
Necessary Developments:
Optimized Extraction Protocols: Develop and validate efficient extraction methods to isolate this compound from plant material. This includes optimizing solvent systems (e.g., chloroform, methanol), extraction techniques (e.g., maceration, sonication), and purification steps. nih.govplantarchives.orgresearchgate.net
Quantitative Analytical Methods: Establish robust and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the accurate quantification of this compound in extracts and purified samples. tandfonline.comresearchgate.netupm.edu.my
Reference Standards: Prepare and characterize a high-purity reference standard for this compound. This is a prerequisite for accurate quantification and is essential for all pharmacological and chemical studies. researchgate.net
| Method | Purpose | Key Considerations |
| Extraction | Isolation from Brandegea bigelovii | Solvent polarity, temperature, extraction time, purification efficiency. researchgate.net |
| HPLC | Quantification and Purity Assessment | Column type (e.g., C18), mobile phase composition, gradient elution, detector wavelength. tandfonline.comphcogrev.com |
| HPTLC | Rapid Screening and Quantification | Stationary phase, solvent system, scanning densitometry. tandfonline.com |
| LC-MS | Identification and Structural Confirmation | Mass accuracy, fragmentation pattern analysis. nih.gov |
Q & A
Q. What standardized in vitro assays are recommended for initial cytotoxicity screening of Cucurbitacin O?
Methodological Answer:
- Use MTT assays to measure metabolic activity in treated cell lines (e.g., A549, H1650) with dose-response curves (0.1–10 µM) .
- Validate apoptosis via flow cytometry with Annexin V/PI staining and caspase-3 activation assays .
- Include positive controls (e.g., cisplatin) and replicate experiments in triplicate to ensure statistical robustness .
Q. Which chromatographic techniques are optimal for purifying this compound from plant extracts?
Methodological Answer:
- Employ thin-layer chromatography (TLC) with silica gel plates and chloroform:methanol (9:1) for preliminary separation .
- Use preparative HPLC with C18 columns and UV detection (228 nm) for high-purity isolation .
- Confirm identity via NMR spectroscopy (¹H, ¹³C) and HRMS to distinguish this compound from structurally similar analogs .
Q. How can researchers quantify this compound in complex biological matrices?
Methodological Answer:
- Develop HPLC-UV or LC-MS/MS methods with internal standards (e.g., deuterated analogs) .
- Validate linearity (R² > 0.99), recovery rates (>85%), and limit of detection (LOD < 1 ng/mL) .
- Cross-validate with immunoassays (ELISA) for matrix-specific interference checks .
Advanced Research Questions
Q. What strategies resolve contradictory findings on this compound’s dual pro-apoptotic and anti-inflammatory roles?
Methodological Answer:
- Conduct cell-type-specific studies to identify context-dependent signaling pathways (e.g., STAT3 vs. NF-κB modulation) .
- Perform kinetic assays to differentiate acute cytotoxicity from long-term immunomodulatory effects .
- Use siRNA knockdown (e.g., STAT3, Sestrin-3) to isolate mechanistic contributors .
Q. Which in vivo models best replicate this compound’s pharmacokinetic limitations for translational studies?
Methodological Answer:
Q. How can multi-omics approaches clarify this compound’s polypharmacology?
Methodological Answer:
Q. What experimental designs address solubility challenges in this compound bioactivity studies?
Methodological Answer:
- Test co-solvent systems (e.g., DMSO:PEG 400) to enhance aqueous solubility while minimizing cytotoxicity .
- Employ nanoparticle encapsulation (e.g., PLGA) to improve bioavailability in in vivo models .
- Include vehicle controls to distinguish solvent artifacts from compound effects .
Data Contradiction & Validation
Q. How should researchers validate conflicting reports on this compound’s IC50 values across cancer cell lines?
Methodological Answer:
Q. What statistical frameworks are critical for analyzing this compound’s synergistic drug interactions?
Methodological Answer:
- Apply Chou-Talalay combination indices to quantify synergism/antagonism .
- Use Bayesian hierarchical models to account for inter-experiment variability .
- Validate findings in 3D spheroid co-cultures to mimic tumor microenvironments .
Interdisciplinary & Translational Considerations
Q. How can computational chemistry enhance this compound’s target identification?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
